molecular formula C29H23N5O4S B11593796 (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11593796
M. Wt: 537.6 g/mol
InChI Key: CGSBOYQKOQPEDN-JLPGSUDCSA-N
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Description

The compound (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and a triazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step reactions. One common synthetic route includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 3,4,5-trimethoxyphenylthiosemicarbazide under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized in the presence of a suitable oxidizing agent to yield the final thiazolotriazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

    Catalysts: Acidic or basic catalysts may be used depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular pathways, leading to its bioactive effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its complex structure, which combines multiple heterocyclic rings, making it a versatile and valuable compound in various fields of research.

Properties

Molecular Formula

C29H23N5O4S

Molecular Weight

537.6 g/mol

IUPAC Name

(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H23N5O4S/c1-36-22-14-19(15-23(37-2)26(22)38-3)27-30-29-34(32-27)28(35)24(39-29)16-20-17-33(21-12-8-5-9-13-21)31-25(20)18-10-6-4-7-11-18/h4-17H,1-3H3/b24-16-

InChI Key

CGSBOYQKOQPEDN-JLPGSUDCSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)/SC3=N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)SC3=N2

Origin of Product

United States

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